Ethyl 2-amino-4-chloro-5-nitrobenzoate

Description

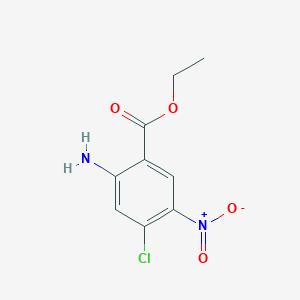

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9ClN2O4 |

|---|---|

Molecular Weight |

244.63g/mol |

IUPAC Name |

ethyl 2-amino-4-chloro-5-nitrobenzoate |

InChI |

InChI=1S/C9H9ClN2O4/c1-2-16-9(13)5-3-8(12(14)15)6(10)4-7(5)11/h3-4H,2,11H2,1H3 |

InChI Key |

FUGICVGTDGWUHX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=C(C=C1N)Cl)[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Amino 4 Chloro 5 Nitrobenzoate

Vibrational Spectroscopic Characterization

Vibrational spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. By measuring the absorption or scattering of infrared radiation, we can deduce the types of bonds and their local chemical environment.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Functional Groups

The FTIR spectrum of Ethyl 2-amino-4-chloro-5-nitrobenzoate is expected to exhibit a series of characteristic absorption bands corresponding to its various functional moieties.

Amino (-NH₂) Group: The N-H stretching vibrations of the primary amine are anticipated to appear as two distinct bands in the region of 3400-3300 cm⁻¹. The asymmetric stretching vibration typically occurs at a higher frequency than the symmetric stretching vibration. Additionally, the N-H scissoring (bending) vibration should be observable around 1620-1580 cm⁻¹.

Nitro (-NO₂) Group: The nitro group will be characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric stretch is expected in the range of 1550-1500 cm⁻¹, while the symmetric stretch should appear between 1365-1320 cm⁻¹.

Ester (C=O and C-O) Groups: The carbonyl (C=O) stretching vibration of the ethyl ester group is a prominent feature and is predicted to be a strong band around 1720-1700 cm⁻¹. The C-O stretching vibrations of the ester will likely produce two bands, one for the C-O-C asymmetric stretch around 1250-1150 cm⁻¹ and another for the O-C-C symmetric stretch near 1100-1000 cm⁻¹.

Aromatic Ring (C=C and C-H) and Chloro (C-Cl) Groups: The C=C stretching vibrations of the benzene (B151609) ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. The aromatic C-H stretching vibrations will likely be observed above 3000 cm⁻¹. The C-Cl stretching vibration is anticipated to fall in the 800-600 cm⁻¹ range.

Interactive FTIR Data Table (Predicted)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric N-H Stretch | 3400 - 3350 |

| Symmetric N-H Stretch | 3350 - 3300 | |

| N-H Bend (Scissoring) | 1620 - 1580 | |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1550 - 1500 |

| Symmetric N-O Stretch | 1365 - 1320 | |

| Ester (-COOEt) | C=O Stretch | 1720 - 1700 |

| Asymmetric C-O-C Stretch | 1250 - 1150 | |

| Symmetric O-C-C Stretch | 1100 - 1000 | |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| C-H Stretch | > 3000 | |

| Chloro (C-Cl) | C-Cl Stretch | 800 - 600 |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the nitro group and the aromatic ring breathing modes. The C-Cl stretch may also be more prominent in the Raman spectrum compared to FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Ethyl Group Protons: The ethyl ester will show a characteristic quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The quartet is expected to appear downfield, likely in the 4.0-4.4 ppm range, due to the deshielding effect of the adjacent oxygen atom. The triplet of the methyl group should be found further upfield, around 1.2-1.5 ppm.

Aromatic Protons: The benzene ring has two protons. Their chemical shifts will be influenced by the electronic effects of the substituents. The proton situated between the amino and chloro groups (at C3) and the proton adjacent to the nitro group (at C6) will have distinct chemical shifts, likely appearing as singlets in the aromatic region (6.5-8.5 ppm) due to the lack of adjacent protons for coupling.

Amino Protons: The protons of the amino group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Interactive ¹H NMR Data Table (Predicted)

| Proton Type | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| -OCH₂CH₃ | Quartet | 4.0 - 4.4 |

| -OCH₂CH₃ | Triplet | 1.2 - 1.5 |

| Aromatic H-3 | Singlet | 6.5 - 7.5 |

| Aromatic H-6 | Singlet | 7.5 - 8.5 |

| -NH₂ | Broad Singlet | Variable |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Ester Carbons: The carbonyl carbon (C=O) of the ester is expected to be the most downfield signal, typically in the 165-175 ppm region. The methylene carbon (-OCH₂) will likely appear around 60-65 ppm, and the methyl carbon (-CH₃) will be the most upfield signal, around 14-16 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts based on the attached substituents. The carbons bearing the electron-withdrawing nitro and chloro groups, as well as the ester group, will be deshielded and appear at lower field. In contrast, the carbon attached to the electron-donating amino group will be shielded and appear at a higher field.

Interactive ¹³C NMR Data Table (Predicted)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 175 |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-COOEt | 120 - 130 |

| -OCH₂CH₃ | 60 - 65 |

| -OCH₂CH₃ | 14 - 16 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A COSY spectrum would show a clear correlation between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct coupling. No other significant correlations are expected for the aromatic protons as they are predicted to be singlets.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached. This would allow for the definitive assignment of the ethyl group's methylene and methyl carbons, as well as the two aromatic C-H carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing the long-range connectivity between protons and carbons (typically over 2-3 bonds). Key expected correlations would include:

The ethyl methylene protons correlating with the ester carbonyl carbon and the aromatic carbon at C-1.

The aromatic proton at C-3 correlating with the carbons C-1, C-2, C-4, and C-5.

The aromatic proton at C-6 correlating with carbons C-1, C-4, and C-5.

The amino protons potentially showing a correlation to C-2 and C-3.

These combined 2D NMR experiments would provide an irrefutable confirmation of the structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, a definitive experimental mass spectrum and a detailed analysis of its fragmentation pathways are not present in the surveyed literature.

In a typical electron ionization (EI) mass spectrometry experiment, the molecule would be expected to lose an electron to form a molecular ion (M+). The m/z value of this molecular ion would correspond to the compound's monoisotopic mass. Subsequent fragmentation would likely involve the loss of small, stable neutral molecules or radicals. For an aromatic ester like this compound, characteristic fragmentation would include:

Loss of the ethoxy group (-OCH2CH3): This would result in a prominent fragment corresponding to the acylium ion.

Loss of ethylene (B1197577) (-CH2CH2) from the ester: This would occur via a McLafferty rearrangement, provided the spatial arrangement is favorable.

Cleavage related to the nitro group: Loss of NO or NO2 is a common fragmentation pathway for nitroaromatic compounds.

Loss of chlorine: The presence of chlorine would be indicated by isotopic peaks for 35Cl and 37Cl.

Without experimental data, a definitive fragmentation table cannot be constructed.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (e.g., π→π and n→π transitions)**

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The specific wavelengths of absorption are characteristic of the molecule's structure, particularly the presence of chromophores and conjugated systems.

For this compound, the aromatic ring and the substituents (amino, chloro, and nitro groups, and the ester) constitute the chromophore. The expected electronic transitions would include:

π→π transitions:* These high-energy transitions are characteristic of the conjugated π system of the benzene ring. The presence of substituents like the nitro and amino groups, which can extend the conjugation, would be expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift).

n→π transitions:* These lower-energy transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro and ester groups, the nitrogen of the amino group, or the chlorine atom) to an antibonding π* orbital of the aromatic ring. These transitions are typically less intense than π→π* transitions.

A detailed analysis of the UV-Vis spectrum, including the specific λmax values and the types of transitions, is not available in the reviewed literature for this compound. Therefore, a data table of its electronic transitions cannot be provided.

Crystallographic and Supramolecular Investigations of Ethyl 2 Amino 4 Chloro 5 Nitrobenzoate

Single Crystal X-ray Diffraction (SCXRD) Analysis

Due to the absence of published research on the single-crystal structure of Ethyl 2-amino-4-chloro-5-nitrobenzoate, the following subsections remain unaddressed.

Determination of Unit Cell Parameters and Space Group

Information regarding the unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group of this compound is not available in the current body of scientific literature.

Molecular Conformation and Bond Geometries

A definitive analysis of the molecular conformation, including bond lengths, bond angles, and torsional angles of the this compound molecule, cannot be provided without experimental SCXRD data.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed description of the intermolecular forces, such as hydrogen bonds, halogen bonds, or π-π stacking interactions, that govern the crystal lattice of Ethyl 2--amino-4-chloro-5-nitrobenzoate is not possible without access to its crystal structure.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

No powder X-ray diffraction patterns for the bulk material of this compound have been found in the public domain. This type of analysis is crucial for confirming the phase purity of a crystalline solid.

Computational and Theoretical Investigations of Ethyl 2 Amino 4 Chloro 5 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of ethyl 2-amino-4-chloro-5-nitrobenzoate. These methods, particularly Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the optimized molecular geometry, electronic energies, and the distribution of molecular orbitals. nih.gov

A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov In nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group, in conjunction with the amino, chloro, and ethyl ester substituents, significantly influences the energies and spatial distributions of these frontier orbitals. nih.gov Theoretical studies on related nitroaromatic compounds show that the presence and position of such functional groups are critical in defining these electronic characteristics. mdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Nitroaromatic Compound Note: This data is representative of typical values for this class of compounds and not specific to this compound.

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 4.5 D |

Computational Studies of Molecular Polarizability

Molecular polarizability describes the tendency of a molecule's electron cloud to be distorted by an external electric field. This property is crucial for understanding a molecule's intermolecular interactions and its nonlinear optical (NLO) properties. Computational methods can predict the average polarizability (<α>) and the anisotropy of polarizability (Δα). For aromatic compounds containing both electron-donating (amino) and electron-withdrawing (nitro, chloro, ester) groups, a significant charge transfer can occur, leading to a large molecular polarizability. This is a key indicator of potential NLO activity. Theoretical calculations on similar molecules have established a clear link between the molecular structure and its polarizability.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, asymmetric and symmetric stretching of the NO2 group, C=O stretching of the ester, and various aromatic C-C and C-H vibrations. Comparing calculated frequencies with experimental spectra helps in the assignment of spectral bands. rsc.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of DFT. rsc.org By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. These predictions are highly sensitive to the electronic environment of each nucleus and are instrumental in structural elucidation. researchwithrutgers.com

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups Note: These are typical frequency ranges for the specified functional groups and serve as an example.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amino (N-H) | Stretching | 3400 - 3500 |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1345 - 1385 |

| Ester (C=O) | Stretching | 1700 - 1730 |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. nih.gov For a molecule like this compound, which has a flexible ethyl ester chain, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. researchwithrutgers.com

These simulations model the movements of atoms by solving Newton's equations of motion, taking into account the forces between atoms described by a force field. By running simulations in different environments (e.g., in a vacuum or in a solvent), one can understand how intermolecular interactions affect the molecule's conformation. The results can reveal the most probable orientations of the substituent groups, which is crucial for understanding its interaction with other molecules or biological targets. nih.gov

Theoretical Studies on Intermolecular Interactions (e.g., Hydrogen Bond Energies, Interaction Energies)

The substituents on the benzene (B151609) ring of this compound—specifically the amino and nitro groups—are capable of forming hydrogen bonds. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and ester groups can act as acceptors. Theoretical studies can quantify the strength of these interactions. nih.gov

Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and calculate the energies of these hydrogen bonds. rsc.org Understanding these intermolecular forces is essential for predicting the crystal packing of the compound in the solid state and its solvation properties. The total interaction energy in molecular pairs or clusters can be decomposed into electrostatic, dispersion, and exchange-repulsion components to provide a detailed understanding of the forces driving molecular self-assembly. nih.govacs.org

Table 3: Illustrative Intermolecular Interaction Energies in a Related Dimer Note: This data is hypothetical and represents the types of interactions and energies that could be calculated for this class of molecule.

| Interaction Type | Energy (kJ/mol) |

| N-H···O (Hydrogen Bond) | -20.5 |

| C-H···O (Weak Hydrogen Bond) | -8.2 |

| π-π Stacking | -15.0 |

| Total Interaction Energy | -43.7 |

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) or Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or quantum-chemical properties of a molecule with its macroscopic properties or biological activity. nih.govresearchgate.net For nitroaromatic compounds, descriptors such as the HOMO-LUMO gap, dipole moment, molecular polarizability, and various topological indices are often used in these models. mdpi.com

By developing mathematical models that link these calculated descriptors to observed properties, it becomes possible to predict the behavior of new, unsynthesized compounds. researchgate.net For this compound, SPR studies could be used to predict its reactivity, stability, or potential as a precursor for materials with specific optical or electronic properties based on the combined electronic effects of its substituent groups. researchgate.net

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Intermediate in Organic Synthesis

The compound's utility stems from the distinct reactivity of its functional groups. The aromatic amino group can be diazotized or acylated, the nitro group can be reduced to a second amino group, the ester can be hydrolyzed or transesterified, and the chloro substituent can be replaced via nucleophilic aromatic substitution under certain conditions. This multi-functionality makes it a sought-after building block.

Synthesis of Advanced Organic Materials (e.g., Liquid Crystals, Polymer Precursors)The development of advanced materials often relies on monomers with specific electronic and structural properties. Although literature specifically detailing the use of Ethyl 2-amino-4-chloro-5-nitrobenzoate in liquid crystal or polymer synthesis is limited, its molecular structure holds significant potential. Highly substituted aromatic cores are common features in liquid crystal molecules.beilstein-journals.org

Furthermore, the presence of both an amino group and an ester functionality makes the molecule a potential AB-type monomer for polycondensation reactions. Following the reduction of the nitro group to a second amine, it could be used as an A₂B-type monomer. This would allow for its incorporation into polymers such as polyamides or polyimides, where the chloro and remaining nitro or amino groups could be used for post-polymerization modification to fine-tune the material's properties.

Exploration in the Development of New Organic Reactions and Methodologies

Polyfunctionalized molecules like this compound are excellent substrates for developing and testing new synthetic methodologies. The challenge of achieving chemoselectivity among its various reactive sites makes it a valuable tool for showcasing the utility of novel reagents or catalytic systems. For example, developing a method for the selective reduction of the aromatic nitro group is a common objective in organic synthesis. orgsyn.org Using a substrate like this would allow researchers to test if a new reduction method, such as one using indium metal, can selectively reduce the nitro group without affecting the ester or causing dehalogenation. orgsyn.org Its structure is also suitable for exploring multi-component reactions or novel cross-coupling strategies.

Structure-Activity Relationship (SAR) Studies in Related Chemical Families

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity or material properties. nih.gov In chemical families related to this compound, SAR studies help to identify which functional groups are essential for activity and which can be modified to enhance potency or other desired characteristics. nih.govnih.govnih.gov

Influence of Substituents on Reactivity ProfilesThe reactivity of the benzene (B151609) ring in this compound is governed by the complex interplay of the electronic effects of its four substituents. Each group exerts both inductive and resonance effects, which either donate or withdraw electron density from the aromatic system, thereby activating or deactivating the ring towards further substitution and directing the position of incoming reagents.lumenlearning.comlibretexts.orgminia.edu.eg

Amino Group (-NH₂): This is a strongly activating group. It donates electron density to the ring through a powerful resonance effect (+R) that outweighs its electron-withdrawing inductive effect (-I). minia.edu.egscispace.com This significantly increases the ring's nucleophilicity and directs incoming electrophiles to the ortho and para positions.

Nitro Group (-NO₂): This is a very strong deactivating group. It withdraws electron density from the ring through both a powerful inductive effect (-I) and a strong resonance effect (-R). libretexts.orgresearchgate.net This makes the ring significantly less reactive towards electrophiles and directs incoming groups to the meta position. libretexts.org

Ethyl Ester Group (-COOEt): This group is also deactivating and meta-directing. It withdraws electrons from the ring through both induction and resonance. libretexts.org

The combined influence of these groups creates a unique reactivity map on the aromatic ring. The powerful activating effect of the amino group is tempered by the three deactivating groups. The ultimate position of any further electrophilic aromatic substitution would depend on the specific reaction conditions and the steric hindrance around the available positions.

Interactive Data Table: Influence of Substituents on the Aromatic Ring Click on the headers to sort the table and explore the properties of each functional group present on the molecule.

| Substituent | Effect on Reactivity | Directing Influence | Dominant Electronic Effect |

| -NH₂ (Amino) | Activating | Ortho, Para | +R (Resonance Donation) |

| -Cl (Chloro) | Deactivating | Ortho, Para | -I (Inductive Withdrawal) |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | -R (Resonance Withdrawal) |

| -COOEt (Ethyl Ester) | Deactivating | Meta | -R (Resonance Withdrawal) |

Impact of Structural Modifications on Molecular Recognition and Interaction Mechanisms

The specific arrangement of electron-donating (amino) and electron-withdrawing (nitro, chloro) groups on the aromatic core of this compound governs its participation in various non-covalent interactions, which are fundamental to molecular recognition. While detailed studies focused solely on this compound are limited, a wealth of research on analogous substituted nitroaromatic and aminobenzoic acid derivatives allows for an insightful exploration of how structural modifications can profoundly influence its interaction mechanisms.

The amino and nitro groups are primary sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the carbonyl oxygen of the ethyl ester can act as hydrogen bond acceptors. The presence of the chloro substituent introduces the possibility of halogen bonding, a directional interaction between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. google.com

Alterations to these functional groups would significantly modulate the compound's molecular recognition capabilities. For instance, acylation or alkylation of the amino group would diminish its hydrogen bond donating capacity but could introduce other steric or electronic effects. Similarly, reduction of the nitro group to an amino group would drastically alter the electronic landscape of the molecule, converting a strong electron-withdrawing group into an electron-donating one and introducing an additional hydrogen-bonding site.

Table 1: Potential Intermolecular Interactions and the Impact of Structural Modifications

| Interacting Group | Potential Interaction | Effect of Modification |

| Amino (-NH₂) | Hydrogen Bond Donor | Acylation/Alkylation: Reduces H-bond donation. |

| Nitro (-NO₂) | Hydrogen Bond Acceptor, π-stacking | Reduction to -NH₂: Changes to H-bond donor. |

| Chloro (-Cl) | Halogen Bonding, C-H···Cl | Replacement with other halogens: Modulates halogen bond strength. |

| Ethyl Ester (-COOEt) | Hydrogen Bond Acceptor, Steric Influence | Hydrolysis to -COOH: Introduces strong H-bond donor/acceptor. |

Design of Analogs with Modulated Chemical Behavior

The strategic design of analogs based on the this compound scaffold allows for the fine-tuning of chemical and physical properties for specific applications in materials science and advanced synthesis. By systematically altering the substituents, researchers can modulate characteristics such as crystal packing, solubility, and electronic properties.

One avenue of analog design involves the replacement of the chloro substituent with other halogens (e.g., bromo, iodo). This modification would directly impact the strength and directionality of halogen bonding within the crystal lattice, potentially leading to materials with different packing motifs and, consequently, altered bulk properties like melting point and solubility. The synthesis of related halogenated nitro-arylhimachalene derivatives has demonstrated the feasibility of such halogenation and subsequent nitration reactions. sigmaaldrich.com

Another approach is the modification of the amino and nitro groups. The reduction of the nitro group to an amine is a common transformation that dramatically alters the electronic nature of the aromatic ring, making it more electron-rich. wikipedia.org This change would significantly influence the compound's reactivity and its potential to act as a building block in the synthesis of more complex molecules, such as dyes or pharmaceutical intermediates. For instance, the synthesis of 2-amino-5-nitro-benzophenone derivatives involves the acylation of para-nitroaniline, highlighting a potential reaction pathway for analogs of this compound. researchgate.net

Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, introducing a much stronger hydrogen bonding motif. This has been shown in studies of aminobenzoic acid derivatives, where the carboxylic acid group readily forms robust hydrogen bonds with N-donor compounds, leading to the formation of co-crystals with predictable supramolecular architectures. spectrabase.com Such analogs could be designed as building blocks for metal-organic frameworks (MOFs) or other crystalline materials with porous structures. A patent for the preparation of 2-amino-4-chloro-5-nitrophenol (B145731) highlights the utility of the core scaffold in creating functional dyes. google.com

The synthesis of various substituted benzamides from related chloro-nitrobenzoic acids for applications such as antidiabetic agents further underscores the potential for creating a diverse library of analogs with specific biological or material properties. researchgate.net

Table 2: Examples of Analog Design and Their Potential Applications

| Analog Structure | Design Strategy | Potential Application |

| Ethyl 2-amino-4-bromo -5-nitrobenzoate | Halogen substitution | Crystal engineering, tuning solid-state properties |

| Ethyl 2,5-diamino -4-chlorobenzoate | Nitro group reduction | Synthesis of dyes, pharmaceutical intermediates |

| 2-Amino-4-chloro-5-nitrobenzoic acid | Ester hydrolysis | Co-crystal formation, building block for MOFs |

| N-substituted derivatives | Amino group modification | Modulation of biological activity, synthesis of functional polymers |

Future Research Trajectories and Methodological Innovations

Development of More Efficient and Sustainable Synthetic Routes

Traditional batch synthesis methods for nitroaromatic compounds are often plagued by challenges including significant safety risks, environmental pollution, and sometimes poor selectivity. rsc.org The synthesis of Ethyl 2-amino-4-chloro-5-nitrobenzoate, which involves nitration and other functional group manipulations, is a candidate for significant improvement through modern synthetic strategies. Future research will likely focus on two main areas: continuous-flow chemistry and the adoption of green chemistry principles.

Continuous-flow processing has emerged as a powerful technology that can mitigate the risks associated with hazardous chemicals and exothermic reactions, such as nitration. beilstein-journals.org By performing reactions in small, temperature-controlled channels, flow chemistry offers superior heat and mass transfer, leading to better reproducibility, higher yields, and enhanced safety, especially when dealing with potentially explosive nitro compounds. beilstein-journals.orgresearchgate.net The development of a multistep continuous-flow protocol, potentially integrating heterogeneous catalysts, could streamline the synthesis of this compound from its precursors. nih.govelsevierpure.com Such systems reduce the need for intermediate isolation and purification steps, saving time, energy, and resources. researchgate.net For instance, a flow process could first achieve the selective nitration of an aromatic precursor, followed by a subsequent reaction in a different module for reduction or other functionalization, all within a closed and automated system. rsc.orgnih.gov

Green chemistry approaches aim to reduce the environmental impact of chemical processes. rsc.orgmdpi.com For this compound, this could involve replacing harsh reagents like mixed acids (HNO₃/H₂SO₄) with greener alternatives. rsc.orgresearchgate.net Research into solid acid catalysts or alternative nitrating agents that are more selective and produce less acidic waste is a promising avenue. researchgate.net Another key aspect is the use of environmentally benign solvents or even solvent-free reaction conditions. mdpi.com Furthermore, the reduction of the nitro group, a common transformation for this class of compounds, can be made more sustainable. A metal-free reduction using agents like trichlorosilane (B8805176) has been successfully implemented in flow systems for both aromatic and aliphatic nitro compounds, offering a cleaner alternative to traditional metal-catalyzed hydrogenations. beilstein-journals.org

Table 1: Comparison of Traditional vs. Future Synthetic Approaches

| Feature | Traditional Batch Synthesis | Future Flow/Green Synthesis |

| Safety | Higher risk with exothermic reactions and hazardous reagents. rsc.orgbeilstein-journals.org | Enhanced safety through better thermal control and smaller reaction volumes. beilstein-journals.org |

| Efficiency | Often involves multiple steps with isolation and purification. | Higher productivity and potential for telescoping reactions without isolation. researchgate.net |

| Sustainability | Generates significant chemical waste (e.g., mixed acids). rsc.org | Reduced waste, potential for catalyst recycling, and use of greener reagents. rsc.orgrsc.org |

| Selectivity | Can be difficult to control, leading to by-products. rsc.org | Improved selectivity due to precise control over reaction parameters. rsc.org |

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

To optimize the sophisticated synthetic routes described above, a deep understanding of the reaction as it happens is crucial. In situ reaction monitoring with advanced spectroscopic techniques provides real-time data on reactant consumption, product formation, and the appearance of transient intermediates. rsc.orgrsc.org This information is invaluable for accelerating process development and ensuring reaction robustness. rsc.org

For the synthesis of this compound, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for in situ monitoring. rsc.org These methods can track changes in the characteristic vibrational frequencies of functional groups (e.g., the nitro group -NO₂, the amino group -NH₂, and the ester carbonyl C=O) throughout the reaction. This allows chemists to determine reaction kinetics, identify the optimal endpoint, and detect any unexpected side reactions immediately. rsc.org Given that reactions involving multiple functional groups can be complex, in situ monitoring helps to unravel the sequence of events and identify any labile species that would be missed by traditional offline analysis. rsc.org

Implementing these techniques involves inserting a probe directly into the reaction vessel or flow reactor, providing a continuous stream of data without altering the reaction conditions. rsc.org The insights gained can be used to rapidly optimize parameters like temperature, pressure, and reagent addition rates, leading to improved yield and purity.

High-Throughput Screening for Novel Reactivity

High-Throughput Experimentation (HTE) or High-Throughput Screening (HTS) is a revolutionary approach in chemical discovery that uses automation and miniaturization to conduct a large number of experiments in parallel. youtube.comyoutube.com This methodology can dramatically accelerate the discovery of new reactions and the optimization of existing ones. nih.gov For a molecule like this compound, with its multiple reactive sites, HTS offers a powerful tool to explore its chemical space.

By using multi-well plates, researchers can rapidly test the reactivity of the compound against a large library of different reactants, catalysts, and solvents. youtube.com For example, HTS could be used to screen for novel cross-coupling reactions involving the chloro-substituent, explore derivatization of the amino group, or investigate reactions that modify the ester. This parallel approach allows for the rapid identification of "hits"—reaction conditions that yield a desired product. youtube.com Such screening campaigns can uncover unexpected reactivity that would be missed by traditional, hypothesis-driven research. drugtargetreview.com

Furthermore, HTS is invaluable for optimizing reaction conditions. nih.gov Once a promising reaction is identified, HTS platforms can be used to systematically vary parameters like catalyst ligand, base, solvent, and temperature to maximize yield and selectivity. nih.gov This data-rich approach not only speeds up development but also provides a deeper understanding of the factors controlling the reaction outcome. youtube.com

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction of Properties

Machine Learning (ML) and Artificial Intelligence (AI) are becoming indispensable tools in chemistry, capable of learning from vast datasets to predict molecular properties and reaction outcomes. nih.govresearchgate.net This predictive power can significantly shorten the development cycle for new materials and drugs. researchgate.net

For this compound and its potential derivatives, ML models can be trained to predict a wide range of properties. By analyzing the structures of related compounds, ML algorithms can forecast parameters such as solubility, reactivity, and even biological activity. elsevierpure.comresearchgate.net For instance, models have been developed to predict the properties of nitroaromatic compounds, identifying which molecular features are most important for a given characteristic. researchgate.net This allows for the in silico design of new derivatives with targeted properties before they are ever synthesized in the lab, saving considerable time and resources.

ML is also transforming how chemists predict the success of a reaction. By training on large databases of known chemical transformations, ML models can predict the likely outcome of a proposed reaction, including its yield. researchgate.net This is particularly useful for complex molecules where multiple reaction pathways are possible. An innovative approach involves the use of "substrate-aware descriptors" that allow the ML model to focus on the specific atoms or motifs within a reactant that drive the reaction, leading to more accurate predictions. researchgate.net This predictive capability can guide synthetic chemists toward the most promising routes for modifying this compound.

Exploration of this compound in Supramolecular Chemistry and Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, built upon an understanding of intermolecular interactions. youtube.com this compound is an excellent candidate for exploration in this field due to its array of functional groups capable of participating in various non-covalent interactions, such as hydrogen bonds and halogen bonds. rsc.orgnih.gov

The molecule contains:

An amino group (-NH₂), which is a strong hydrogen bond donor.

Nitro group (-NO₂) and ester carbonyl (-C=O) oxygen atoms, which are effective hydrogen bond acceptors.

A chloro substituent , which can act as a halogen bond donor. nih.gov

An aromatic ring , which can participate in π-π stacking interactions.

Future research can focus on understanding how these groups direct the self-assembly of the molecule in the solid state. Of particular interest is the interplay between different interactions. For example, the formation of robust heterosynthons, such as those between a halogen atom and a nitro group (X···O₂N), is a well-established strategy in crystal engineering. rsc.orgresearchgate.netyoutube.com Studies have shown that interactions involving iodine and nitro groups can be highly specific and can be used to control molecular organization. rsc.org The competition and cooperation between hydrogen bonds from the amino group and halogen bonds from the chloro atom would be a key area of investigation. rsc.orgresearchgate.net By co-crystallizing this compound with other molecules (co-formers) that have complementary functional groups, it may be possible to create novel supramolecular architectures with tailored physical properties, such as solubility or melting point. youtube.com

Table 2: Potential Supramolecular Synthons for this compound

| Donor Group | Acceptor Group | Interaction Type | Relevance |

| Amino (-NH₂) | Nitro (-NO₂) / Carbonyl (C=O) | Hydrogen Bond | Directs molecular packing and network formation. |

| Chloro (-Cl) | Nitro (-NO₂) | Halogen Bond researchgate.net | A directional interaction for building predictable architectures. rsc.orgnih.gov |

| Aromatic Ring | Aromatic Ring | π-π Stacking | Contributes to the stabilization of layered structures. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.